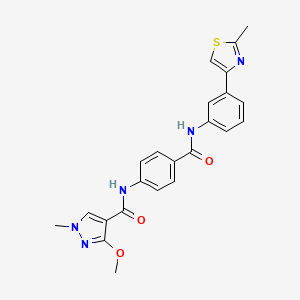

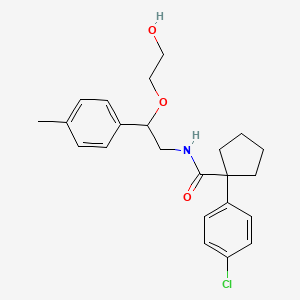

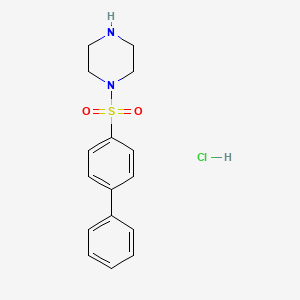

![molecular formula C9H18N2O3 B2964425 Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate CAS No. 58177-80-3](/img/structure/B2964425.png)

Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.254. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bioseparation Processes

In the realm of nonchromatographic bioseparation technology, Three-phase partitioning (TPP) stands out as a promising method for the separation and purification of bioactive molecules from natural sources. This technology is applicable in food, cosmetics, and medicine, providing a rapid, green, efficient, economical, and scalable approach. Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate is investigated for its potential in enhancing TPP systems, particularly in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The exploration of TPP technology, including the partitioning mechanisms and optimal conditions for precipitate formation, is crucial for advancing the production and separation of various bioactive molecules with applications in the food and medical fields (Yan et al., 2018).

Environmental Remediation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, focusing on microbial abilities to degrade ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. Although this research primarily focuses on ETBE, the methodologies and findings are relevant to the broader class of compounds, including this compound. Understanding the aerobic biodegradation pathways, including the enzymes involved and the intermediate compounds formed, is essential for developing strategies to mitigate environmental contamination. The presence of co-contaminants and the characterization of ETBE-degrading microorganisms highlight the complexity of environmental remediation efforts (Thornton et al., 2020).

Synthesis of Bioactive Molecules

The synthesis of phenolic antioxidants and their environmental occurrence, human exposure, and toxicity are crucial areas of research. Synthetic phenolic antioxidants (SPAs), including derivatives of this compound, are investigated for their applications in extending product shelf life across various industries. The environmental behavior of these compounds, including their detection in indoor dust, air particulates, sea sediment, and river water, as well as their human exposure pathways, are of significant concern. Research into the transformation products and the toxicity of SPAs suggests a need for developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(11-7(12)5-10)8(13)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVSPEFOLBAPHJ-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

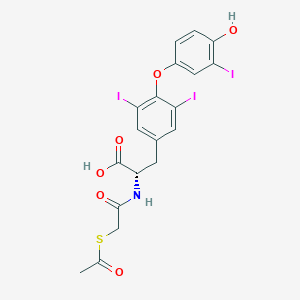

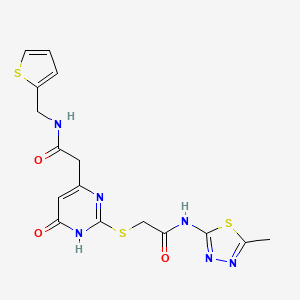

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)

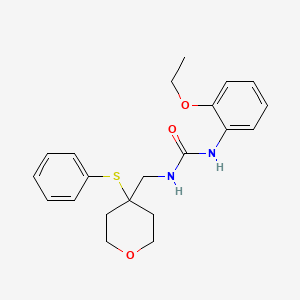

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)